molecular formula C7H9ClN4O B14357902 5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride CAS No. 94665-87-9

5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride

Cat. No.: B14357902
CAS No.: 94665-87-9
M. Wt: 200.62 g/mol
InChI Key: CHSRYBXCTUWAPD-UHFFFAOYSA-N
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Description

5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride is a heterocyclic compound with the molecular formula C7H8N4O. It is known for its unique structure and properties, making it a valuable compound in various scientific research fields. The compound is characterized by the presence of two amino groups and a benzimidazole ring, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride typically involves the reaction of o-phenylenediamine with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of DNA synthesis and interference with cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Diamino-2-hydroxybenzimidazole
  • 5-Amino-6-methoxy-1,3-dihydrobenzimidazol-2-one
  • 5,6-Dichloro-1H-benzimidazole hydrochloride

Uniqueness

5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its dual amino groups enhance its reactivity and potential for forming various derivatives, making it a versatile compound in research and industrial applications.

Properties

CAS No.

94665-87-9

Molecular Formula

C7H9ClN4O

Molecular Weight

200.62 g/mol

IUPAC Name

5,6-diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride

InChI

InChI=1S/C7H8N4O.ClH/c8-3-1-5-6(2-4(3)9)11-7(12)10-5;/h1-2H,8-9H2,(H2,10,11,12);1H

InChI Key

CHSRYBXCTUWAPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)N2)N)N.Cl

Origin of Product

United States

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